molecular formula C11H11BrFNO B7976083 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile

Cat. No.: B7976083
M. Wt: 272.11 g/mol
InChI Key: PAOSZGHHAMZUHH-UHFFFAOYSA-N
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Description

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a phenoxy group bearing bromo (Br) and fluoro (F) substituents at the 3- and 6-positions, respectively. This compound belongs to a broader class of halogenated aromatic nitriles, which are of interest in organic synthesis, materials science, and pharmaceutical research due to their electronic properties and reactivity.

Properties

IUPAC Name

5-(5-bromo-2-fluorophenoxy)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSZGHHAMZUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile typically involves several steps, starting with the preparation of the phenoxy intermediate. The bromination and fluorination of the phenoxy group are critical steps in the synthesis. The reaction conditions often involve the use of bromine and fluorine reagents under controlled temperatures and pressures. Industrial production methods may utilize advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the molecule can influence its reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile with structurally analogous nitriles, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison of Pentanenitrile Derivatives

Compound Name Substituents/Backbone Key Properties/Applications References
This compound 3-Br, 6-F phenoxy + pentanenitrile Potential precursor for pharmaceuticals/materials; halogen-driven reactivity
5-(Methylthio)pentanenitrile Methylthio (SCH3) + pentanenitrile Key odorant in rapeseed oil (OAV > 9.2); thermal degradation product of glucosinolates
5-(1H-1,2,3-Triazol-1-yl)pentanenitrile (TAPN) Triazolyl + pentanenitrile Building block for supramolecular polymers via host-guest interactions
5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile Fluorophenolic + stereospecific backbone ERβ-selective radioligand for breast cancer imaging
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile 4-Br, 3-F phenoxy + pentanenitrile Structural isomer; positional halogen effects on reactivity
5-(3-(1-Naphthoyl)-1H-indol-1-yl)pentanenitrile Indole-naphthoyl + pentanenitrile Pharmacological agent (cannabinoid receptor analog)

Key Findings

Substituent Effects on Reactivity and Stability The bromo and fluoro groups in this compound enhance electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). Its isomer, 5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile, demonstrates how halogen positioning alters electronic properties and steric hindrance . In contrast, 5-(methylthio)pentanenitrile (from glucosinolate degradation) is volatile and contributes to food aroma, highlighting the role of non-halogen substituents in volatility .

Biological and Material Applications

  • 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile shows the importance of fluorinated nitriles in medical imaging, where stereochemistry and fluorination improve receptor selectivity .
  • TAPN exemplifies nitriles as supramolecular building blocks, leveraging neutral guest-host interactions for polymer assembly .

Synthesis and Functionalization Halogenated nitriles like the target compound are typically synthesized via nucleophilic aromatic substitution or Ullmann-type couplings. For example, bromo-fluoro-phenoxy precursors can be coupled with pentanenitrile derivatives under palladium catalysis . Thermal degradation pathways (e.g., in rapeseed oil) favor nitrile formation at high temperatures, suggesting stability of the nitrile group under harsh conditions .

Table 2: Thermal and Chemical Stability Insights

Compound Class Stability Under Heat (≥150°C) Dominant Degradation Products Notes
Halogenated aromatic nitriles High Retains nitrile group; halogen loss possible Bromo substituents resist oxidation
Aliphatic nitriles (e.g., 5-(methylthio)pentanenitrile) Moderate Isothiocyanates, epithionitriles Enzyme inactivation shifts degradation to nitriles

Biological Activity

5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The unique structural features imparted by the bromine and fluorine substitutions on the phenoxy ring enhance its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C12H12BrFNO
  • Molecular Weight : Approximately 286.14 g/mol
  • Structural Characteristics : The compound features a pentanenitrile chain connected to a phenoxy group that is substituted with bromine and fluorine atoms. This configuration is crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that halogenated phenoxy compounds can inhibit the proliferation of various cancer cell lines, including leukemia cells. The presence of halogens like bromine and fluorine enhances the binding affinity to biological targets, which may improve therapeutic efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the growth inhibitory activity of related compounds against L1210 mouse leukemia cells, demonstrating that these compounds exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that this compound could similarly affect cell proliferation through mechanisms involving intracellular signaling pathways .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that halogenated phenoxy compounds may possess antimicrobial properties. The structural characteristics of this compound could enhance its ability to interact with bacterial membranes or enzymes involved in metabolic pathways, leading to potential therapeutic applications in treating infections.

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(4-Bromo-3-fluoro-phenoxy)butanenitrileSimilar phenoxy group with different carbon chain lengthPotential anticancer and antimicrobial activity
5-(4-Bromo-3,5-dimethylphenoxy)pentanenitrileContains dimethyl groups enhancing lipophilicityEnhanced bioavailability and activity
3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrileDifferent fluorine substitution patternAltered reactivity and potential therapeutic effects

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